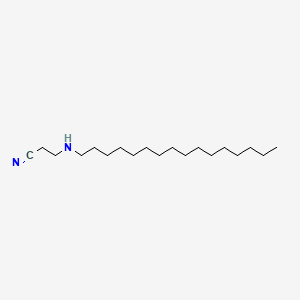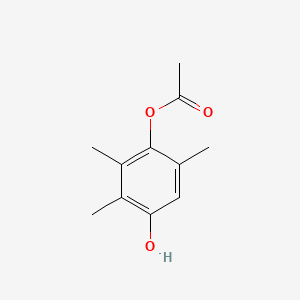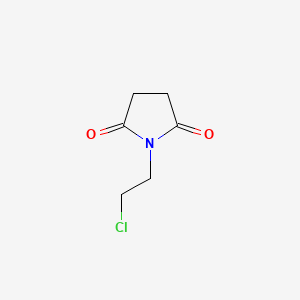
Acide 4-hydroxy-2-méthylbenzoïque
Vue d'ensemble
Description
4-Hydroxy-2-methylbenzoic acid, also known as 4-HMBA, is an organic compound that is widely used in the synthesis of various compounds and materials. It is a derivative of benzoic acid and is an important intermediate in the synthesis of a variety of compounds. 4-HMBA has many applications in the fields of organic chemistry, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Acide 4-hydroxy-2-méthylbenzoïque : Une analyse complète des applications de la recherche scientifique
Synthèse de dérivés : L'this compound est utilisé comme précurseur dans la synthèse de divers dérivés chimiques. Par exemple, il peut être impliqué dans la synthèse de dérivés de 1,3,4-oxadiazole, qui ont des applications potentielles en pharmacologie en raison de leurs diverses activités biologiques .
Études de régulation transcriptionnelle : Ce composé a été étudié pour son rôle dans la modulation des régulateurs transcriptionnels tels que HosA, un régulateur transcriptionnel de la famille MarR. HosA réprime l'opéron de la décarboxylase hydroxyarylique non oxydative et est lui-même modulé par l'acide 4-hydroxybenzoïque, qui est structurellement lié à l'this compound .
Inhibition de la phosphatase alcaline : Des dérivés de l'this compound, tels que l'acide 4-méthylsalicylique, ont été identifiés comme des inhibiteurs sélectifs de la phosphatase alcaline non spécifique tissulaire (TNAP) et de la phosphatase alcaline intestinale (IAP). Ces enzymes jouent des rôles importants dans divers processus physiologiques, et leur inhibition peut être pertinente dans le contexte de certaines maladies .
Recherche en catalyse : En recherche en catalyse, les dérivés de l'this compound peuvent être utilisés pour promouvoir l'activation du groupe hydroxyle, facilitant l'élimination de l'eau dans les réactions chimiques. Ceci est particulièrement utile dans les réactions où un contrôle précis de l'élimination de l'eau est nécessaire .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that hydroxybenzoic acids can interact with various proteins and enzymes in the body .
Mode of Action
It is known that hydroxybenzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It has been suggested that hydroxybenzoic acids can modulate the activity of certain enzymes, potentially affecting various biochemical pathways .
Result of Action
It is known that hydroxybenzoic acids can have various effects at the molecular and cellular level, potentially influencing the activity of various proteins and enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-methylbenzoic acid. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Propriétés
IUPAC Name |
4-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFSGOFUHEVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206490 | |
| Record name | 4-Hydroxy-o-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
578-39-2 | |
| Record name | 4-Hydroxy-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-o-toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 578-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-o-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-O-TOLUIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4NMG5AH8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-hydroxy-2-methylbenzoic acid in the anaerobic degradation of m-cresol?
A: 4-Hydroxy-2-methylbenzoic acid is a key intermediate in the anaerobic degradation pathway of m-cresol by certain microorganisms. Research suggests that under sulfate-reducing conditions, m-cresol is initially carboxylated to form 4-hydroxy-2-methylbenzoic acid. [, ] This compound is further metabolized through a series of reactions, ultimately leading to the formation of simpler compounds like acetate and ultimately contributing to methane production. [, ]
Q2: How does the use of fluorinated compounds help us understand m-cresol degradation?
A: Researchers utilized fluorinated analogs of m-cresol and its metabolites to track the degradation pathway. For instance, the addition of 6-fluoro-3-methylphenol to a methanogenic m-cresol-degrading consortium led to the accumulation of 5-fluoro-4-hydroxy-2-methylbenzoic acid. [] This finding, along with the detection of other fluorinated intermediates, confirmed the proposed pathway involving demethylation of 4-hydroxy-2-methylbenzoic acid as a crucial step.
Q3: Are there alternative pathways for m-cresol degradation under anaerobic conditions?
A: Yes, research has identified an alternative pathway utilized by a sulfate-reducing bacterium, Desulfotomaculum sp. strain Groll. Instead of carboxylation, this bacterium degrades m-cresol via a methyl group oxidation pathway. [] In this pathway, m-cresol is transformed into metabolites like 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid, and ultimately benzoic acid.
Q4: What are the environmental implications of these findings?
A: Understanding the diverse metabolic pathways of m-cresol degradation under various anaerobic conditions is crucial for managing contaminated environments. [] Identifying the key intermediates like 4-hydroxy-2-methylbenzoic acid and the involved microbial communities provides valuable insight into the bioremediation potential of different anaerobic environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)












